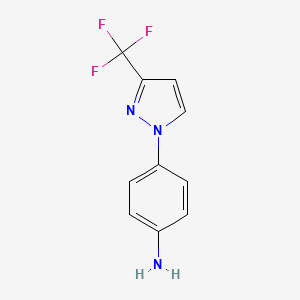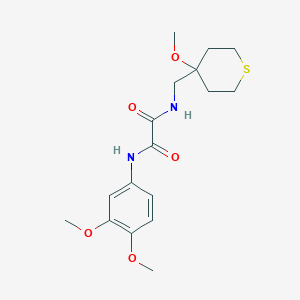![molecular formula C15H17NO3S B3004617 3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 866143-35-3](/img/structure/B3004617.png)
3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" is a derivative of 2(1H)-pyridinone, which is a core structure in various biologically active compounds and pharmaceuticals. The sulfonyl group attached to the phenyl ring and the additional methyl groups on the pyridinone ring suggest modifications that could impact the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related sulfolene pyridinones has been described, where 2(1H)-pyrazinones are converted into sulfolene pyridinones, which serve as precursors for ortho-quinodimethanes. These intermediates are then trapped by in situ reaction with dienophiles, leading to various cycloaddition products . Although the exact synthesis of "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as aminopyrimidine sulfonates, has been studied, revealing that the sulfonate groups can form hydrogen-bonded bimolecular ring motifs with graph-set notation R22(8) . This indicates that the sulfonate group in the compound of interest could engage in similar hydrogen bonding, which might influence its supramolecular assembly and interactions.
Chemical Reactions Analysis
The related sulfolene pyridinones are known to undergo thermolytic conversion into ortho-quinodimethanes, which can participate in Diels-Alder reactions . This suggests that "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" might also be amenable to similar chemical transformations, potentially leading to a variety of cycloaddition products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone" are not provided, the presence of sulfonyl and methyl groups is likely to influence its solubility, acidity, and overall reactivity. The supramolecular structures of isomeric sulfonamides have been studied, showing that the sulfonamide group can lead to various hydrogen-bonding arrangements and layer structures . This implies that the sulfonamide group in the compound of interest could similarly affect its crystalline structure and solubility properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Precursors
- Sulfolene Pyridinones as Precursors : 2(1H)-Pyrazinones, closely related to the compound , have been converted into sulfolene pyridinones, which serve as precursors for ortho-quinodimethanes. These compounds are used in Diels-Alder reactions, highlighting their significance in synthetic organic chemistry (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).
- Synthesis of Novel Substituted 1,5-Benzothiazepines : This compound was used in the synthesis of novel 1,5-benzothiazepines incorporating the sulfonyl group. The process involved reacting 1,4-dioxane-6-sulfonyl chloride with various propane-1,3-diones (Chhakra, Mukherjee, Singh, & Chauhan, 2019).
Materials Science
- Fluorinated Polyamides with Pyridine and Sulfone Moieties : A diamine containing pyridine and trifluoromethylphenyl groups was synthesized using a related compound. This was used to create fluorinated polyamides with inherent viscosities and significant thermal stability (Liu et al., 2013).
Catalysis
- Ionic Liquid Sulfonic Acid Functionalized Pyridinium Chloride : A novel ionic liquid, closely related to the compound of interest, was synthesized and characterized. It served as an efficient catalyst for the solvent-free synthesis of various organic compounds (Moosavi‐Zare et al., 2013).
Organic Chemistry and Complex Formation
- Complexes with Sulfonyl-Substituted Cyclometallating Ligands : A series of bis-cyclometallated iridium(III) complexes were created using ligands based on 2-phenylpyridine with sulfonyl substituents. These complexes demonstrated potential as green and blue emitters, indicating their use in organic light-emitting applications (Ertl et al., 2015).
Crystallography
- Structural Analysis of Pyridinones : The compound's analogs have been analyzed using X-ray diffraction, showing monoclinic and orthorhombic structures. These studies provide insights into the structural aspects of similar compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9-6-5-7-13(12(9)4)20(18,19)14-10(2)8-11(3)16-15(14)17/h5-8H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUOHZJILXKZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)
![Methyl 5-[[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B3004539.png)

![5-(isopropylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004541.png)
![4-Bromo-2-[(3,4-difluoroanilino)methyl]benzenol](/img/structure/B3004545.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)
![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)